
1,8-Naphthalicanhydride-4-boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthalicanhydride-4-boronicacid is an organic compound with the molecular formula C12H7BO5 It is a derivative of naphthalene, featuring both an anhydride and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthalicanhydride-4-boronicacid can be synthesized through several methods. One common approach involves the reaction of 1,8-naphthalic anhydride with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthalicanhydride-4-boronicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the anhydride group to a corresponding diol.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthalic acid derivatives, while reduction can produce diols. Substitution reactions can result in a wide range of products, including biaryl compounds .
Scientific Research Applications
1,8-Naphthalicanhydride-4-boronicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Mechanism of Action
The mechanism of action of 1,8-naphthalicanhydride-4-boronicacid and its derivatives involves several pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its anticancer activity.
Fluorescence: The photophysical properties of the compound allow it to act as a fluorescent probe, making it useful in imaging applications.
Electronic Properties: In electronic applications, the compound’s ability to transport electrons and block holes is exploited in the design of OLEDs and other devices.
Comparison with Similar Compounds
1,8-Naphthalicanhydride-4-boronicacid can be compared with other similar compounds, such as:
1,8-Naphthalic Anhydride: Lacks the boronic acid group, making it less versatile in coupling reactions.
4-Boronic Acid Derivatives: These compounds do not have the naphthalic anhydride structure, limiting their applications in certain fields.
1,8-Naphthalimide Derivatives: These compounds share some photophysical properties but differ in their chemical reactivity and applications.
The uniqueness of this compound lies in its combination of anhydride and boronic acid functionalities, which provide a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C12H7BO5 |
|---|---|
Molecular Weight |
241.99 g/mol |
IUPAC Name |
(2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)boronic acid |
InChI |
InChI=1S/C12H7BO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5,16-17H |
InChI Key |
ZTDWCPVVNVPZNU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


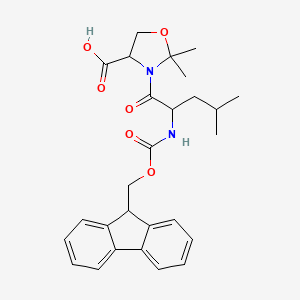


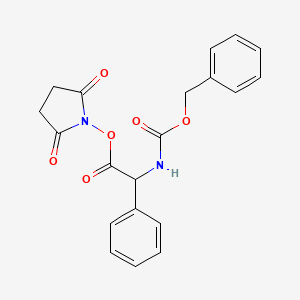
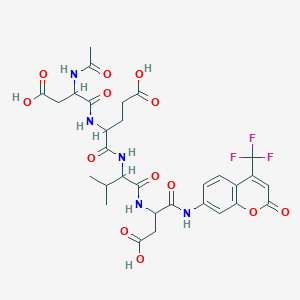
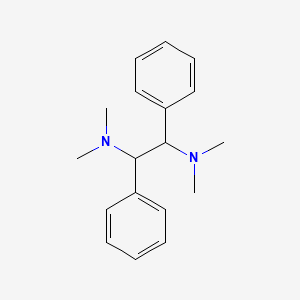

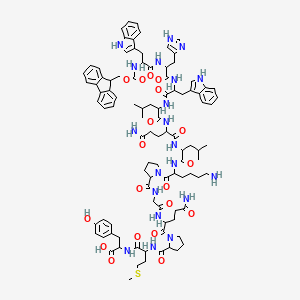
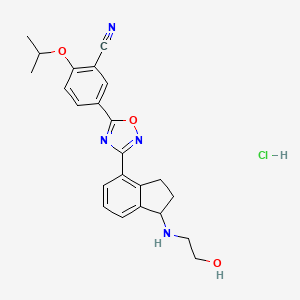
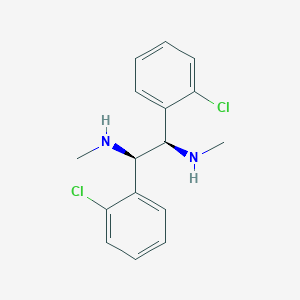
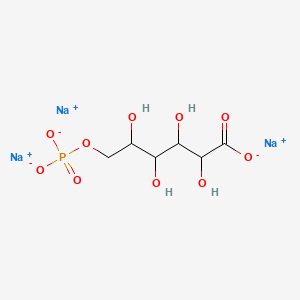
![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
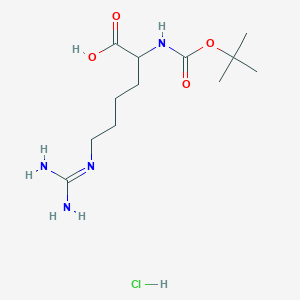
![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)
